4-[(E)-2-(5-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid
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Overview
Description
4-[(E)-2-(5-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a cyanoethenyl group and a bromothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(5-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid typically involves a multi-step process. One common method includes the following steps:
Bromination: Thiophene is brominated to form 5-bromothiophene.
Formylation: 5-bromothiophene undergoes formylation to yield 5-bromothiophene-2-carbaldehyde.
Knoevenagel Condensation: The aldehyde is then subjected to a Knoevenagel condensation with cyanoacetic acid to form the cyanoethenyl intermediate.
Coupling Reaction: Finally, the cyanoethenyl intermediate is coupled with 4-carboxybenzaldehyde under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(5-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The cyano group can be reduced to an amine, and the benzoic acid moiety can undergo oxidation to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Thiophene derivatives with various substituents.
Reduction: Amino derivatives of the original compound.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
4-[(E)-2-(5-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid has several applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Potential intermediate in the synthesis of drugs targeting specific biological pathways.
Materials Science: Utilized in the creation of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(5-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid depends on its application:
Organic Electronics: Functions as a charge transport material, facilitating the movement of electrons or holes.
Pharmaceuticals: May interact with specific enzymes or receptors, modulating their activity.
Materials Science: Contributes to the electronic properties of materials through its conjugated structure.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(E)-2-(5-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid is unique due to its combination of a cyanoethenyl group and a bromothiophene ring, which imparts distinct electronic properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-[(E)-2-(5-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO2S/c15-13-6-5-12(19-13)7-11(8-16)9-1-3-10(4-2-9)14(17)18/h1-7H,(H,17,18)/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTUILZKVBCHCF-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=CC=C(S2)Br)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C2=CC=C(S2)Br)/C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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